

# Physical and chemical properties of Scilliroside crystals

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## Compound of Interest

Compound Name: Scilliroside

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An In-depth Technical Guide on the Physical and Chemical Properties of **Scilliroside** Crystals

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Scilliroside** is a potent cardiac glycoside, specifically a bufadienolide, isolated from the bulbs of the Mediterranean plant *Drimia maritima* (syn. *Urginea maritima*), commonly known as red squill.[1][2][3] Historically utilized as a rodenticide due to its unique toxicity profile in rodents, which are incapable of vomiting, its mechanism of action as a cardiac glycoside makes it a compound of interest for toxicological and pharmacological research.[1][4] This guide provides a comprehensive overview of the physical and chemical properties of **scilliroside** crystals, intended to serve as a technical resource for professionals in research and drug development.

## Chemical Identity and Structure

**Scilliroside** is a steroid derivative characterized by a six-membered lactone ring ( $\alpha$ -pyrone) attached at the C17 position and a  $\beta$ -D-glucopyranosyl sugar moiety at the C3 position.[2] This structure is fundamental to its biological activity.

Table 1: Chemical Identifiers for **Scilliroside**

Identifier	Value
CAS Number	507-60-8[1][2][5][6]
Molecular Formula	C <sub>32</sub> H <sub>44</sub> O <sub>12</sub> [2][3][4][5][6][7]
Molecular Weight	620.69 g/mol [1][6]
IUPAC Name	[(3S,6R,8S,9R,10R,13R,14R,17R)-8,14-dihydroxy-10,13-dimethyl-17-(6-oxopyran-3-yl)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,6,7,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-yl] acetate[2][4]
InChIKey	LSMIOFMZNVEEBR-ICLSSMQGSA-N[4][5]
Synonyms	Silmurin, Red Squill[1][4]

## Physical Properties of Scilliroside Crystals

**Scilliroside** presents as a bright yellow, hygroscopic, and non-corrosive crystalline solid.[1] The crystalline structure can manifest as long prisms or rosettes of long needles when crystallized from methanol.[2][4]

Table 2: Physical Properties of **Scilliroside** Crystals

Property	Description
Appearance	Bright yellow crystalline solid; long prisms or rosettes of needles.[1][2][4]
Melting Point	168-170 °C (for the hemihydrate form).[1][2] It decomposes at higher temperatures.[2][4]
Boiling Point	Decomposes upon heating.[4]
Optical Rotation	[α] <sub>D</sub> <sup>20</sup> = -59° to -60° (in methanol).[2][4]

Table 3: Solubility Profile of **Scilliroside**

Solvent	Solubility
Water	Slightly soluble.[2][4]
Lower Alcohols (Methanol, Ethanol)	Freely soluble.[1][2][4]
Glacial Acetic Acid, Dioxane, Ethylene Glycol	Freely soluble.[1][2][4]
Chloroform	Soluble.[4]
Diethyl Ether, Petroleum Ether	Practically insoluble.[1][2]
DMSO	Soluble.[6]

## Stability and Storage

**Scilliroside** crystals are solvated and can lose approximately 8% of their weight in a high vacuum, though they retain a half mole of water.[4] The compound is sensitive to heat and should be handled at temperatures below 80°C.[1] It exhibits instability under strong light and low pH conditions.[1] For long-term storage, it is recommended to keep the compound in a dry, dark environment at -20°C.[6] For short-term storage (days to weeks), 0-4°C is suitable.[6]

## Spectroscopic Properties

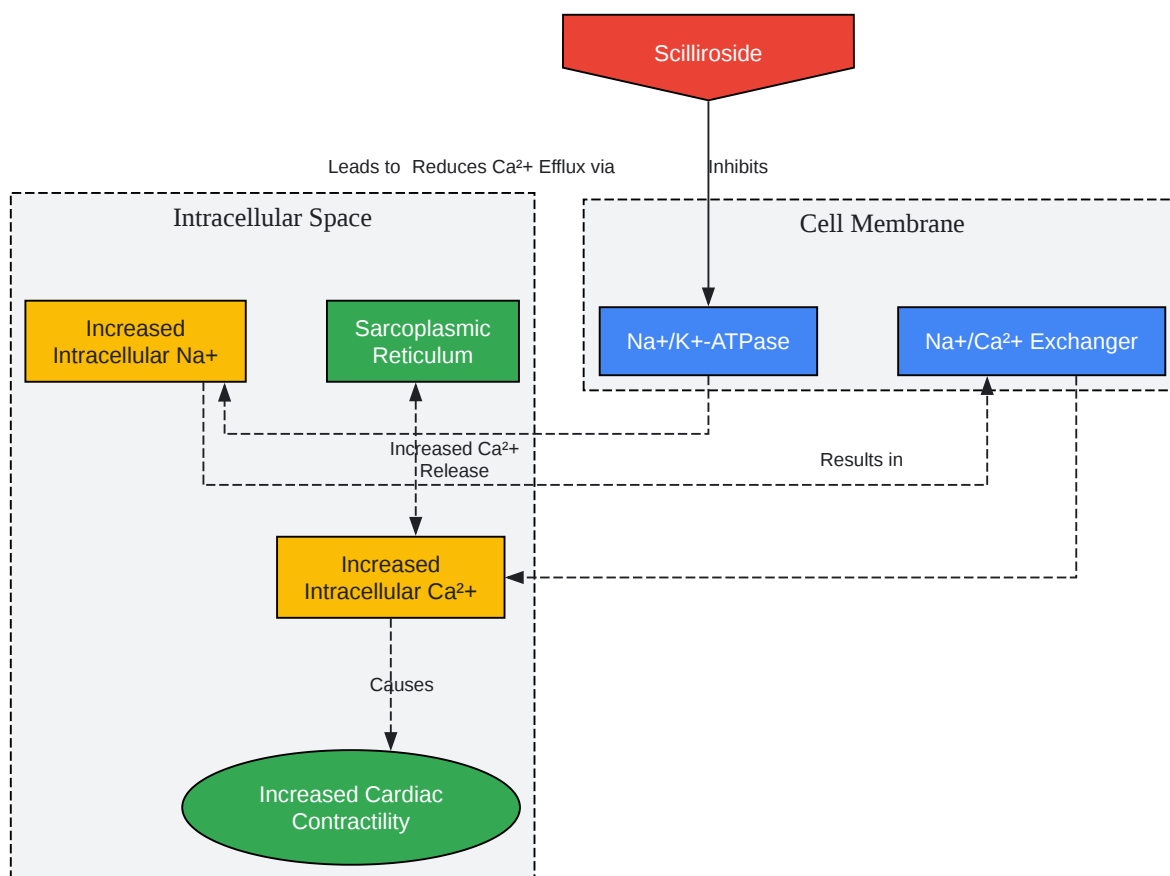
Spectroscopic analysis is crucial for the structural elucidation and quantification of **Scilliroside**.

Table 4: Spectroscopic Data for **Scilliroside**

Technique	Wavelength / Shift	Details
UV-Vis	$\lambda_{\text{max}} = 300 \text{ nm}$	In ethanol ( $\log \epsilon = 3.73$ ).[2]
	$\lambda_{\text{max}} = 295 \text{ nm} / 505 \text{ nm}$	In sulfuric acid.[2]

## Mechanism of Action: Signaling Pathway

As a cardiac glycoside, **Scilliroside**'s primary mechanism of action involves the inhibition of the sodium-potassium adenosine triphosphatase (Na<sup>+</sup>/K<sup>+</sup>-ATPase) pump in cardiac myocytes. This inhibition leads to a cascade of events resulting in increased cardiac contractility (positive inotropy).



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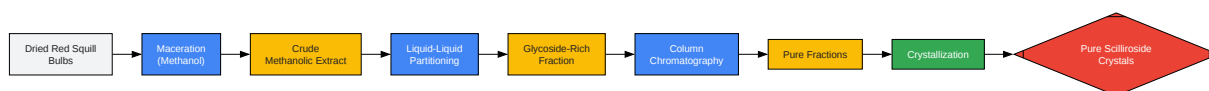
Caption: Mechanism of action of **Scilliroside** as a cardiac glycoside.

## Experimental Protocols

### Protocol 1: Extraction and Purification from Red Squill

This protocol outlines a general procedure for isolating **Scilliroside** from its natural source, the bulbs of *Drimia maritima*.<sup>[2][8]</sup>

- Preparation: Obtain fresh or dried bulbs of red squill and slice them into small pieces.
- Maceration: Submerge the prepared bulb material in a polar solvent such as methanol or 95% ethanol at room temperature. The ratio of plant material to solvent should be approximately 1:10 (w/v). Allow the mixture to macerate for 48-72 hours with occasional agitation.
- Filtration and Concentration: Filter the mixture to separate the plant debris from the liquid extract. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield a crude methanolic extract.
- Liquid-Liquid Partitioning: Resuspend the crude extract in water and perform sequential liquid-liquid partitioning with solvents of increasing polarity, such as hexane (to remove nonpolar compounds), followed by chloroform or ethyl acetate to extract the glycosides.
- Chromatographic Purification: Concentrate the glycoside-rich fraction and subject it to column chromatography. A silica gel stationary phase is typically used, with a mobile phase gradient of chloroform and methanol.
- Fraction Collection and Analysis: Collect fractions and monitor them using thin-layer chromatography (TLC) to identify those containing pure **Scilliroside**.
- Final Purification: Pool the pure fractions and concentrate them to yield purified **Scilliroside**.



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Caption: General workflow for the extraction and purification of **Scilliroside**.

## Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This hypothetical HPLC method is based on standard protocols for the analysis of cardiac glycosides.<sup>[9]</sup>

- Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
- Mobile Phase: A gradient elution program using acetonitrile (Solvent A) and water (Solvent B).
  - Start with 30% A, 70% B.
  - Linearly increase to 70% A over 20 minutes.
  - Hold at 70% A for 5 minutes.
  - Return to initial conditions and equilibrate for 5 minutes.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Detection: UV detector set at 300 nm.
- Sample Preparation: Dissolve a precisely weighed sample of **Scilliroside** in methanol to a concentration of approximately 0.1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
- Injection Volume: 10 µL.
- Analysis: The purity of the sample is determined by the area percentage of the **Scilliroside** peak relative to the total area of all peaks in the chromatogram.

## Protocol 3: Crystallization of Scilliroside

This protocol is designed to produce **Scilliroside** crystals as described in the literature.<sup>[4]</sup>

- **Dissolution:** Dissolve the purified, amorphous **Scilliroside** in a minimal amount of hot methanol.
- **Precipitation:** While the solution is still warm, slowly add deionized water dropwise until the solution becomes slightly turbid, indicating the saturation point has been reached.
- **Crystal Growth:** Cover the container and allow it to cool slowly to room temperature. For improved crystal formation, subsequently store the container at 4°C for 12-24 hours.
- **Isolation:** Collect the formed crystals by vacuum filtration.
- **Washing:** Gently wash the crystals with a small amount of cold methanol-water solution (e.g., 50:50 v/v).
- **Drying:** Dry the crystals under a vacuum to remove residual solvent. The resulting crystals should be long prisms or needles.<sup>[4]</sup>

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